5-nitro-1,2-dihydro-1,2,4-triazol-3-one
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Overview
Description
5-Nitro-1,2-dihydro-3H-1,2,4-triazin-3-one . This compound is a heterocyclic ketone and is primarily recognized for its use as a high explosive. It was first identified in 1905, but significant research into its explosive properties did not commence until the 1980s .
Preparation Methods
5-Nitro-1,2-dihydro-3H-1,2,4-triazin-3-one: is synthesized through a two-step process. Initially, semicarbazide hydrochloride is condensed with formic acid to produce 1,2,4-triazol-3-one. This intermediate is then nitrated using nitric acid to form the final product . Industrial production methods follow similar synthetic routes, ensuring the compound’s purity and stability.
Chemical Reactions Analysis
5-Nitro-1,2-dihydro-3H-1,2,4-triazin-3-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different nitro derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in compounds like 5-amino-1,2,4-triazol-3-one.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organic solvents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Nitro-1,2-dihydro-3H-1,2,4-triazin-3-one: has several scientific research applications:
Chemistry: It is used in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Medicine: Its derivatives are studied for potential therapeutic applications.
Mechanism of Action
The mechanism by which 5-Nitro-1,2-dihydro-3H-1,2,4-triazin-3-one exerts its effects involves its ability to undergo keto-enol tautomerism through proton transfer reactions. This tautomerism significantly affects its stability to heat, friction, and impact . In biological systems, it is broken down into 5-amino-1,2,4-triazol-3-one, which undergoes further oxidative denitrification .
Comparison with Similar Compounds
5-Nitro-1,2-dihydro-3H-1,2,4-triazin-3-one: is unique due to its specific structure and properties. Similar compounds include:
2,4-Dinitroanisole: Used in combination with 5-Nitro-1,2-dihydro-3H-1,2,4-triazin-3-one in insensitive munitions.
Nitroguanidine: Another component in novel explosive formulations.
These compounds share similar applications in the production of insensitive munitions but differ in their chemical structures and specific properties.
Properties
IUPAC Name |
5-nitro-1,2-dihydro-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O3/c7-2-3-1(4-5-2)6(8)9/h(H2,3,4,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTIRVUEVSKJTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)NN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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